molecular formula C23H31Cl2FN2O3 B3013719 (E)-1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride CAS No. 1331395-57-3

(E)-1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride

Cat. No.: B3013719
CAS No.: 1331395-57-3
M. Wt: 473.41
InChI Key: XSRLRVVBGKWNDX-CZEFNJPISA-N
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Description

(E)-1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H31Cl2FN2O3 and its molecular weight is 473.41. The purity is usually 95%.
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Scientific Research Applications

Metabolism Studies

  • The biotransformation of flunarizine, a closely related compound, was studied in liver fractions and isolated hepatocytes of rats, dogs, and humans. This study highlighted species differences in the metabolism of xenobiotics and suggested the usefulness of subcellular fractions and hepatocytes for studying these differences (Lavrijsen et al., 1992).

Antidepressant Potential

  • Research on new derivatives, including those structurally similar to the compound , has been conducted to find antidepressant drugs with dual activity at serotonin receptors and serotonin transporter. This highlights the potential for compounds of this class in psychiatric medication development (Martínez et al., 2001).

Chemical Synthesis

  • The chemical synthesis of compounds similar in structure has been explored for various applications. For example, a study on the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride provides insights into the methodologies that could be relevant for synthesizing the compound (Xiao-shan, 2011).

Neuroleptic Agents

  • Derivatives with structural similarities have been synthesized as key intermediates in the production of neuroleptic agents. This research is significant for understanding the potential of such compounds in the development of drugs for neurological disorders (Botteghi et al., 2001).

Antimalarial Activity

  • Piperazine and pyrrolidine derivatives have been investigated for their antiplasmodial activity, highlighting the potential therapeutic applications of such compounds in treating malaria (Mendoza et al., 2011).

Alpha-Adrenoceptor Affinity

  • Research on 1,4-substituted piperazine derivatives, including studies on their affinity toward alpha-adrenoceptors, is relevant for understanding the potential pharmacological applications of these compounds in treating cardiovascular and neurological disorders (Marona et al., 2011).

Serotonin-Selective Reuptake Inhibitors (SSRIs)

  • Synthesis and evaluation of piperazines as SSRIs suggest potential applications in the treatment of depression, with a focus on improving adverse reaction profiles. This research is indicative of the therapeutic potential of such compounds in psychiatric medicine (Dorsey et al., 2004).

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O3.2ClH/c1-3-4-18-5-10-22(23(15-18)28-2)29-17-21(27)16-25-11-13-26(14-12-25)20-8-6-19(24)7-9-20;;/h3-10,15,21,27H,11-14,16-17H2,1-2H3;2*1H/b4-3+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRLRVVBGKWNDX-CZEFNJPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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